molecular formula C8H11NO5S B001307 Sulbactam CAS No. 68373-14-8

Sulbactam

Cat. No. B001307
CAS RN: 68373-14-8
M. Wt: 233.24 g/mol
InChI Key: FKENQMMABCRJMK-RITPCOANSA-N
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Description

Synthesis Analysis

Sulbactam's synthesis and modifications, particularly those involving cyclic sulfinic acid derivatives such as sultines and cyclic sulfinamides, have garnered increasing interest due to their relevance in the fields of chemistry, pharmaceutical science, and material science. Recent advances in synthesis methods have broadened the array of sulfur-containing compounds accessible for study and application, including sulfoxides, sulfones, sulfinates, and thioethers. These developments highlight the versatility and potential of sulbactam and its derivatives in various scientific and therapeutic contexts (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of sulbactam and related sulfur compounds plays a critical role in their function and activity. The chemical nature of sulfur, as seen in organosulfur compounds present in coal and similar substances, provides insights into the thiophenic structures and sulfides that form the basis of sulbactam's molecular framework. These structures are crucial for its activity as a β-lactamase inhibitor and its interactions with bacterial enzymes (Attar & Corcoran, 1977).

Chemical Reactions and Properties

The chemical reactions and properties of sulbactam are significantly influenced by its sulfur content. Sulfur compounds' reactivity, including their participation in redox reactions and the formation of sulfide bonds, underpins the mechanisms through which sulbactam exerts its inhibitory effects on β-lactamase enzymes. Understanding these chemical properties is essential for optimizing sulbactam's use in combination therapies and for developing new derivatives with enhanced activity and stability (Welz et al., 2009).

Physical Properties Analysis

The physical properties of sulbactam, including its solubility, stability, and molecular weight, are critical for its formulation and administration in clinical settings. These properties also influence the pharmacokinetics and pharmacodynamics of sulbactam, affecting its absorption, distribution, metabolism, and excretion when used as part of combination therapies to treat bacterial infections (O’Donnell & Bhavnani, 2023).

Chemical Properties Analysis

The chemical properties of sulbactam, including its reactivity with β-lactamase enzymes and its ability to form stable complexes with other molecules, are foundational to its role as a β-lactamase inhibitor. The study of these properties has facilitated the development of sulbactam as a crucial component in the treatment of bacterial infections resistant to traditional β-lactam antibiotics. Research into the modification and optimization of sulbactam's chemical properties continues to be a vital area of study in the fight against antibiotic-resistant bacteria (Zhang et al., 2023).

Scientific research applications

  • Neuroprotection: Sulbactam shows potential in protecting cerebral neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression via the p38 MAPK signal pathway (Qi et al., 2018). It also has a protective effect against brain ischemia in rats by upregulating GLT1 (Cui et al., 2014).

  • Combating Multiresistant Bacteria: Sulbactam, in combination with ampicillin or cefoperazone, offers effective therapy against multiresistant Acinetobacter and other bacteria, making it a sensible option for severe infections (Levin, 2002). It is considered an alternative medication with other antibiotics for treating multidrug-resistant Acinetobacter baumannii infections (Jaruratanasirikul et al., 2016).

  • Beta-Lactamase Inhibition: Sulbactam is a competitive, irreversible beta-lactamase inhibitor with weak intrinsic antibacterial activity, useful for treating polymicrobial aerobic or anaerobic infections and uncomplicated gonorrhea (Noguchi & Gill, 1988). It efficiently protects ampicillin from degradation by beta-lactamases and exhibits moderate antibacterial activity (Labia et al., 1986).

  • Antibacterial Activity Mechanism: Its antibacterial activities in Acinetobacter baumannii are mediated through inhibition of the penicillin-binding proteins PBP1 and PBP3, with very low frequency of resistance (Penwell et al., 2015).

  • Pharmacokinetics: Sulbactam has pharmacokinetic characteristics in humans similar to ampicillin and amoxicillin, with a half-life of approximately 1 hour and a volume of distribution of approximately 12 liters (Foulds et al., 1983).

  • Sulbactam Resistance Mechanisms: The prevalent mechanism underlying sulbactam resistance in clinical Acinetobacter baumannii isolates in China is blaTEM-1D and ISAba1-ampC (Yang et al., 2018).

properties

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENQMMABCRJMK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023605
Record name Sulbactam
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Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor.
Record name Sulbactam
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Product Name

Sulbactam

CAS RN

68373-14-8
Record name Sulbactam
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Record name Sulbactam [INN:BAN]
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Record name Sulbactam
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Record name Sulbactam
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Record name SULBACTAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86,500
Citations
M Akova - Clinical Microbiology and Infection, 2008 - Elsevier
… using sulbactam-containing combinations is that sulbactam itself has inherent activity against some Acinetobacter baumannii. Sulbactam … Sulbactam is combined with either ampicillin or …
Number of citations: 107 www.sciencedirect.com
JD Williams - Clinical infectious diseases, 1997 - academic.oup.com
… β-Lactamase inhibitors such as sulbactam are (β-lactam … Sulbactam is also active against some of the fixed … is restored by the addition of sulbactam; this addition extends cefoperazone's …
Number of citations: 139 academic.oup.com
DM Campoli-Richards, RN Brogden - Drugs, 1987 - Springer
… In the prophylaxis of infectious complications of surgery sulbactam/ampicillin is superior to … efficacy of sulbactam/ampicillin and alternative antibacterial drugs. Nonetheless, sulbactam/…
Number of citations: 150 link.springer.com
G Foulds, JP Stankewich, DC Marshall… - Antimicrobial agents …, 1983 - Am Soc Microbiol
… Assay of sulbactam: GC-MS. During studies in which sulbactam was coadministered with an antibiotic, the methyl ester of sulbactam was prepared and analyzed by gas …
Number of citations: 153 journals.asm.org
WF Penwell, AB Shapiro, RA Giacobbe… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… Here we show that the antibacterial activities of sulbactam vary … sulbactam are attenuated in fitness. These results support further investigation of the potential clinical utility of sulbactam. …
Number of citations: 179 journals.asm.org
DJ Payne, R Cramp, DJ Winstanley… - Antimicrobial Agents …, 1994 - Am Soc Microbiol
… sulbactam against the conventional-spectrum enzymes. In addition, clavulanic acid was 14 times more potent than sulbactam … significantly greater activity than sulbactam against the two …
Number of citations: 235 journals.asm.org
U Imtiaz, EM Billings, JR Knox, S Mobashery - Biochemistry, 1994 - ACS Publications
… the acylated linearinactivating species for sulbactam—a clinically useful … sulbactam species. The departure of the sulfinate leaving group from the acyl-enzyme intermediate of sulbactam …
Number of citations: 116 pubs.acs.org
G Foulds - Reviews of Infectious Diseases, 1986 - academic.oup.com
… sulbactam in humans are known [10, 11],this paper will focus on the kinetics of parenteral sulbactam… of a 13-lactam antibiotic, the kinetics of sulbactam given alone are of lesser interest; …
Number of citations: 145 academic.oup.com
AB Shapiro - Antimicrobial Agents and Chemotherapy, 2017 - Am Soc Microbiol
… In addition, we measured the sulbactam turnover number, the sulbactam/enzyme molar … to be well inhibited by sulbactam. Moreover, since sulbactam has intrinsic antibacterial activity …
Number of citations: 50 journals.asm.org
PG Higgins, H Wisplinghoff, D Stefanik… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… Sulbactam was superior to clavulanic acid and tazobactam and … The β-lactamase inhibitors sulbactam and tazobactam have been … Sulbactam combinations are bactericidal against A. …
Number of citations: 216 journals.asm.org

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